(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties
(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid
Introduction
(1-Methyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic organoboron compound widely utilized in organic synthesis. As a member of the boronic acid class, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its stability, ease of preparation, and low toxicity make it a valuable reagent for medicinal chemistry and materials science.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(1-Methyl-1H-pyrazol-5-yl)boronic acid is typically a white to light yellow solid.[4][5] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 720702-41-0 | [6][7][8] |
| Molecular Formula | C₄H₇BN₂O₂ | [7][8] |
| Molecular Weight | 125.92 g/mol | [7][8] |
| Appearance | White to light yellow powder or solid | [4][5] |
| Melting Point | >350 °C | |
| Boiling Point | 323 °C at 760 mmHg | |
| Purity | ≥95% | [8] |
| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [7] |
| SMILES | CN1N=CC=C1B(O)O | [8] |
| Storage | -20°C, sealed, away from moisture | [8] |
Experimental Protocols
Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid
A general procedure for the synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid involves the regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[6][9]
Methodology:
-
Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.[6]
-
Cool the solution to -78°C using a dry ice/isopropanol bath.[6]
-
Slowly add n-butyllithium (n-BuLi, 0.40 mol) dropwise to the cooled solution via cannula, maintaining the temperature at -78°C.[6]
-
Stir the reaction mixture at -78°C for 1.5 hours after the addition is complete.[6]
-
Add triisopropyl borate (1.2 mol) to the reaction mixture via cannula.[6]
-
Allow the mixture to warm slowly to 0°C while stirring overnight.[6]
-
Adjust the pH of the mixture to 6 with 1 N hydrochloric acid (HCl) to quench the reaction.[6]
-
Remove the THF under reduced pressure.[6]
-
Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[6]
-
Collect the resulting solid by filtration to yield (1-methyl-1H-pyrazol-5-yl)boronic acid.[6]
Application in Suzuki-Miyaura Cross-Coupling
(1-Methyl-1H-pyrazol-5-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazoles.[10][11] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide.[1]
General Methodology:
-
To a reaction flask, add the aryl or vinyl halide (1.0 eq.), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[10][12]
-
Add a suitable solvent system, such as a mixture of THF and water or dioxane and water.[10][12]
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 40°C to 100°C for 2 to 24 hours, depending on the substrates.[10][12]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).[12]
-
Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[12]
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[12]
The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]
Applications
The primary utility of (1-methyl-1H-pyrazol-5-yl)boronic acid is as a building block in organic synthesis. It serves as a crucial intermediate for introducing the 1-methyl-1H-pyrazol-5-yl moiety into more complex molecules.[6][13] This is particularly valuable in:
-
Medicinal Chemistry: For the synthesis of biologically active compounds and novel drug candidates. The pyrazole scaffold is a common feature in many pharmaceuticals.[6][13]
-
Agrochemicals: Used in the development of new agrochemical agents.[13]
-
Materials Science: Its unique electronic properties make it suitable for applications in advanced materials.[13]
Safety and Handling
(1-Methyl-1H-pyrazol-5-yl)boronic acid is considered hazardous and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Use in a well-ventilated area or fume hood.[15] Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, refrigerated (-20°C), and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][14][15] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain purity.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-Methyl-1H-pyrazol-5-yl)boronic Acid | 720702-41-0 | TCI AMERICA [tcichemicals.com]
- 5. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 7. (1-methyl-1H-pyrazol-5-yl)boronic acid | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
